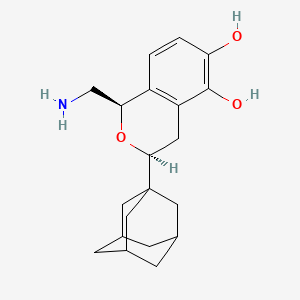
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(adamantan-1-yl)-1-(aminomethyl)-3,4-dihydroisochromene-5,6-diol is an isochromene that is 3,4-dihydroisochromene-5,6-diol bearing additional aminomethyl and 1-adamantyl substituents at positions 1 and 3 respectively (the 1R,3S-diastereomer). Potent and selective dopamine D1-like receptor agonist (pEC50 values are 8.97 and < 5 for D1-like and D2-like receptors respectively). Displays anti-Parkinsonian activity following oral administration in vivo. It has a role as an antiparkinson drug and a dopamine agonist. It is a member of adamantanes, a member of isochromenes, a member of catechols and a primary amino compound. It is a conjugate base of a (1R,3S)-3-(adamantan-1-yl)-1-(ammoniomethyl)-3,4-dihydroisochromene-5,6-diol(1+).
科学的研究の応用
NMR Study of Hetero-Association
A study by Lomas (2011) explored the use of NMR to investigate the effects of adamantane diols on the association of diols with pyridine. This research is crucial in understanding the interaction of adamantane derivatives in various chemical environments (Lomas, 2011).
Noncovalent Interactions in Adamantane Derivatives
El-Emam et al. (2020) conducted a study on adamantane-thiadiazole derivatives, assessing their noncovalent interactions using crystallography and quantum theory. This research provides insights into the molecular behavior of adamantane-based compounds (El-Emam et al., 2020).
Anti-Inflammatory Applications
Kalita et al. (2015) synthesized adamantane-tetrahydropyrimidine hybrids and evaluated their anti-inflammatory activities. Their findings suggest potential pharmaceutical applications for adamantane derivatives (Kalita et al., 2015).
Inhibitory Activity Studies
D’yachenko et al. (2019) researched adamantane-containing compounds, specifically examining their inhibitory activities and solubility. This study contributes to the understanding of the biological potential of adamantane derivatives (D’yachenko et al., 2019).
Molecular Structure and Properties
Al-Tamimi et al. (2014) conducted a comprehensive study on the molecular structure and properties of an adamantane-triazole derivative, suggesting its potential as an anti-inflammatory agent (Al-Tamimi et al., 2014).
Synthesis and Characterization of Derivatives
Burmistrov et al. (2019) focused on the synthesis and properties of various adamantane derivatives, highlighting the versatility and potential applications of these compounds (Burmistrov et al., 2019).
Insights from Crystallography
A study by Lahsasni et al. (2012) used crystallography to gain insights into the structure of an adamantane-triazole compound, contributing to the broader understanding of adamantane-based molecules (Lahsasni et al., 2012).
Oxidation Studies
Khusnutdinov and Oshnyakova (2015) researched the oxidation of adamantane, a process significant in the synthesis of derivatives like memantine and rimantadine (Khusnutdinov & Oshnyakova, 2015).
Synthesis of Ureas with Adamantane
Danilov et al. (2020) developed methods for synthesizing N,N′-disubstituted ureas containing adamantane, which could have significant implications in various fields of chemistry (Danilov et al., 2020).
Synthesis and Evaluation of Fluorescent Derivatives
Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines for neuroprotective activities, demonstrating the multifunctionality of adamantane derivatives in neurology (Joubert et al., 2011).
特性
CAS番号 |
778546-51-3 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC名 |
(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol |
InChI |
InChI=1S/C20H27NO3/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,11-13,17-18,22-23H,3-10,21H2/t11?,12?,13?,17-,18-,20?/m0/s1 |
InChIキー |
QLJOSZATCBCBDR-DFKUFRTHSA-N |
異性体SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4 |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN |
その他のCAS番号 |
778546-51-3 |
同義語 |
3-(1'-adamantyl)-1-aminomethyl-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyran hydrochloride A 77636 A-77636 A77636 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



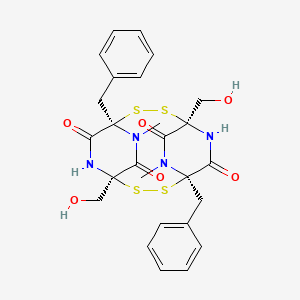


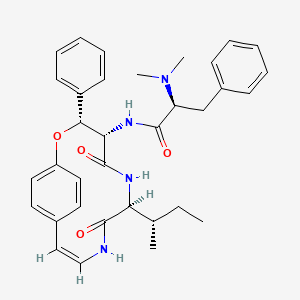

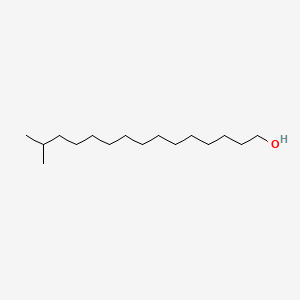
![(1R)-2-{[{[(2S)-2,3-Dihydroxypropyl]oxy}(hydroxy)phosphoryl]oxy}-1-[(palmitoyloxy)methyl]ethyl (11E)-octadec-11-enoate](/img/structure/B1233364.png)

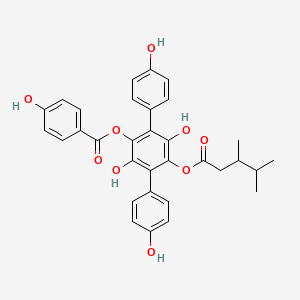

![(3E)-5-chloro-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B1233369.png)
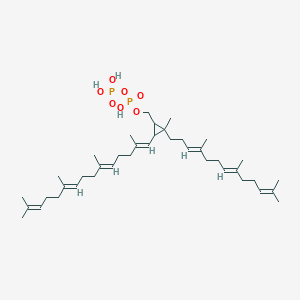
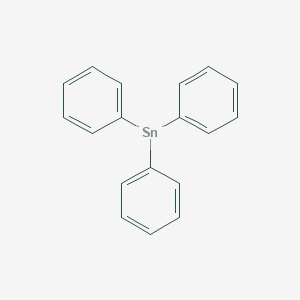
![[(1R,3S,4R,8R,9E,13R)-15-hydroxy-5-methylidene-6-oxo-7,14,16-trioxatetracyclo[8.4.3.01,13.04,8]heptadec-9-en-3-yl] 2-methylprop-2-enoate](/img/structure/B1233374.png)